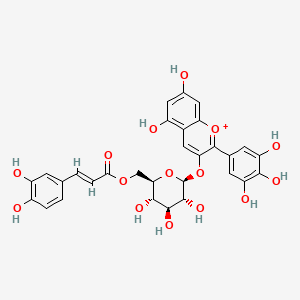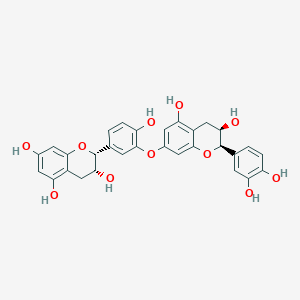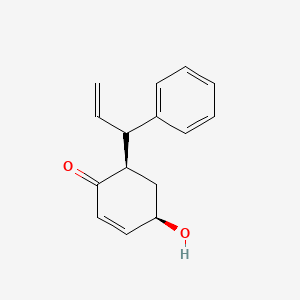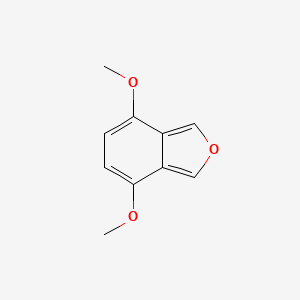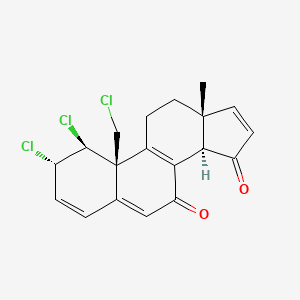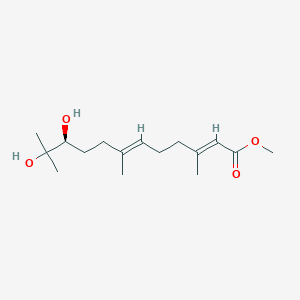
(10S)-Juvenile hormone III diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10S)-Juvenile hormone III diol is a sesquiterpenoid, a methyl ester, a tertiary alcohol, a secondary alcohol, a diol and an enoate ester.
Scientific Research Applications
1. Role in Insect Development and Reproduction
- (10S)-Juvenile hormone III diol plays a crucial role in the development and reproduction of insects. Studies have shown that it is intrinsically synthesized and released from the corpora allata of adult locust females, influencing levels in the hemolymph and affecting locust development (Gadot et al., 1987). Furthermore, its interaction with the juvenile hormone-specific binding protein of Manduca sexta, a species of moth, suggests its involvement in key physiological processes in Lepidoptera (Schooley & Bergot, 1978).
2. Catabolism and Metabolism in Insects
- The catabolism and metabolism of (10S)-Juvenile hormone III diol have been studied in various insects, including locusts and moths. Research indicates that the hormone undergoes specific degradation processes, leading to the formation of different catabolites which may influence its biological activity (Debernard & Couillaud, 1994); (Halarnkar et al., 1993).
3. Binding and Detection in Bioassays
- The hormone's binding properties have been explored, particularly its interaction with binding proteins in insect hemolymph, providing insights into its regulatory mechanisms in insects (Strambi et al., 2005); (Glinka et al., 1995).
4. Biological Function in Specific Insect Species
- Research has also focused on the specific roles of (10S)-Juvenile hormone III diol in certain insect species, such as stink bugs, highlighting its diverse biological functions across different insect taxa (Kotaki et al., 2011).
5. Impact on Non-Insect Organisms and Ecology
- Intriguingly, juvenile hormone III, including its diol form, has been identified in plant species and is speculated to have roles beyond insects, possibly influencing ecological interactions between plants and insects (Bede & Tobe, 2000); (Toong et al., 1988).
6. Juvenile Hormone Action and Signal Transduction
- The action of juvenile hormones, including the diol variant, in signal transduction pathways has been a significant area of research. It has been observed that these hormones interact with various receptors and proteins, influencing cellular processes and developmental transitions in arthropods (Yamamoto et al., 1988); (Jones & Sharp, 1997).
properties
Product Name |
(10S)-Juvenile hormone III diol |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
methyl (2E,6E,10S)-10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoate |
InChI |
InChI=1S/C16H28O4/c1-12(9-10-14(17)16(3,4)19)7-6-8-13(2)11-15(18)20-5/h7,11,14,17,19H,6,8-10H2,1-5H3/b12-7+,13-11+/t14-/m0/s1 |
InChI Key |
MBJDYYPZJXVUHJ-RATZTOCSSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H](C(C)(C)O)O |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC(C(C)(C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



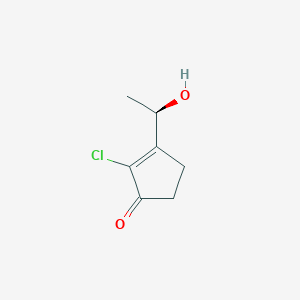
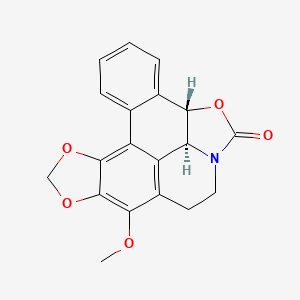
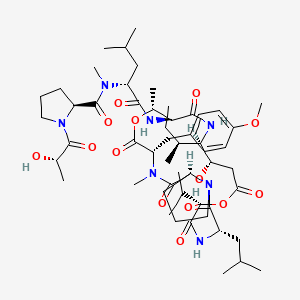


![(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid](/img/structure/B1246549.png)
